molecular formula C15H10ClNO B196287 5H-Dibenzo[b,f]azepine-5-carbonyl chloride CAS No. 33948-22-0

5H-Dibenzo[b,f]azepine-5-carbonyl chloride

Cat. No. B196287
CAS RN: 33948-22-0
M. Wt: 255.7 g/mol
InChI Key: APJYHXJGXDPGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04058511

Procedure details

To a slurry of 14.10g (0.073 mole) of dibenz[b,f]azepine in 60ml of dry toluene at room temperature was added dropwise a 120ml solution of 12.5% phosgene (excess) in benzene over 45 minutes. The resulting yellow slurry was stirred for 2 hours at room temperature, heated to reflux an additional 2 hours, and then stirred at room temperature overnight. Concentration of the reaction mixture by rotary evaporator in the hood gave a pale yellow solid which was taken up in 200ml benzene and treated with Norit-AR at boiling. The hot solution was filtered through celite, concentrated to one half of its original volume, cooled to room temperature and petroleum ether added to turbidity; white crystals of the named product precipitated. Yield, 14.4g, m.p. 145°-150°. Recrystallization from benzene-hexane afforded needles m.p. 150°-156.5°.
Quantity
14.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:11]2[CH:10]=[CH:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[NH:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.[C:16](Cl)([Cl:18])=[O:17].C>C1(C)C=CC=CC=1.C1C=CC=CC=1>[Cl:18][C:16]([N:6]1[C:7]2[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=2[CH:9]=[CH:10][C:11]2[CH:1]=[CH:2][CH:3]=[CH:4][C:5]1=2)=[O:17]

Inputs

Step One
Name
Quantity
14.1 g
Type
reactant
Smiles
C1=CC=CC=2NC3=C(C=CC21)C=CC=C3
Name
solution
Quantity
120 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C
Step Three
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow slurry was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux an additional 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Concentration of the reaction mixture by rotary evaporator in the hood
CUSTOM
Type
CUSTOM
Details
gave a pale yellow solid which
FILTRATION
Type
FILTRATION
Details
The hot solution was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to one half of its original volume
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
ADDITION
Type
ADDITION
Details
petroleum ether added to turbidity
CUSTOM
Type
CUSTOM
Details
white crystals of the named product precipitated
CUSTOM
Type
CUSTOM
Details
Yield
CUSTOM
Type
CUSTOM
Details
Recrystallization from benzene-hexane afforded needles m.p. 150°-156.5°

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
ClC(=O)N1C2=C(C=CC3=C1C=CC=C3)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.